![molecular formula C7H8N4O3 B561666 7-Methyl-3-(trideuteromethyl)uric Acid CAS No. 383160-11-0](/img/structure/B561666.png)
7-Methyl-3-(trideuteromethyl)uric Acid
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Description
7-Methyl-3-(trideuteromethyl)uric Acid, also known by various synonyms such as Ba 2754-d3, Oxytheobromine-d3, 8-Hydroxytheobromine-d3, and others , is a labelled analogue of 7-Methyl-3-methyluric Acid, which is a metabolite of Caffeine . It has a molecular formula of C7H5D3N4O3 and a molecular weight of 199.18 .
Mechanism of Action
While specific information on the mechanism of action for 7-Methyl-3-(trideuteromethyl)uric Acid was not found, it’s worth noting that uric acid, the last product of purine metabolism in humans, is formed through the enzyme xanthine oxidase, which oxidizes oxypurines . Uric acid acts as an antioxidant and is increased in response to oxidative stress .
properties
IUPAC Name |
7-methyl-3-(trideuteriomethyl)-9H-purine-2,6,8-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)N(C(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849584 |
Source
|
Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383160-11-0 |
Source
|
Record name | 7-Methyl-3-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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